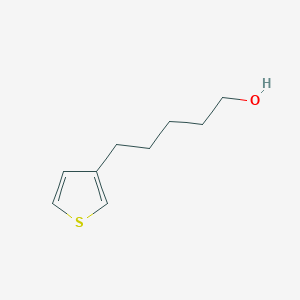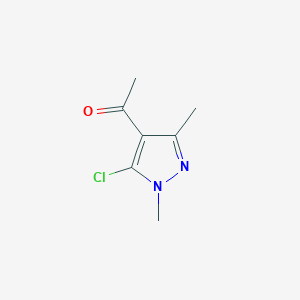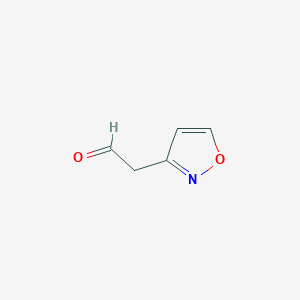
2-(Isoxazol-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-oxazol-3-yl)acetaldehyde is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-3-yl)acetaldehyde typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for 2-(1,2-oxazol-3-yl)acetaldehyde are not widely documented. the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been explored for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles .
化学反应分析
Types of Reactions
2-(1,2-oxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), DBU, bromotrichloromethane.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazole derivatives.
科学研究应用
2-(1,2-oxazol-3-yl)acetaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(1,2-oxazol-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .
相似化合物的比较
Similar Compounds
Oxazole: The parent compound of the oxazole family, with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Benzoxazole: Contains a fused benzene ring, offering different chemical and biological properties.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Uniqueness
2-(1,2-oxazol-3-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .
属性
分子式 |
C5H5NO2 |
|---|---|
分子量 |
111.10 g/mol |
IUPAC 名称 |
2-(1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2 |
InChI 键 |
DBKBDWSMTFTWBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CON=C1CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



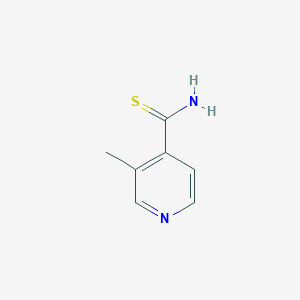
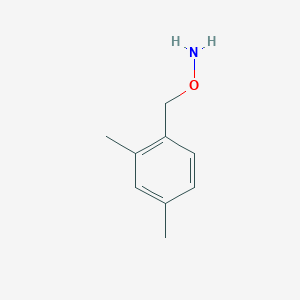
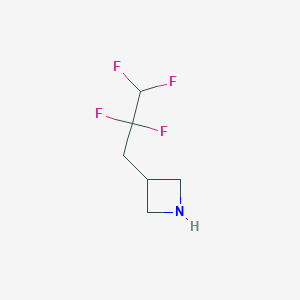
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
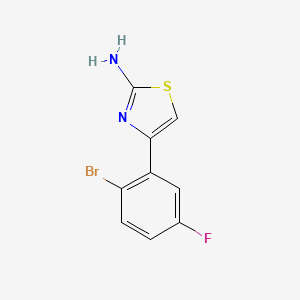
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
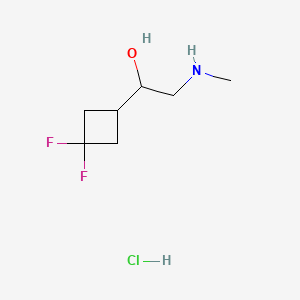
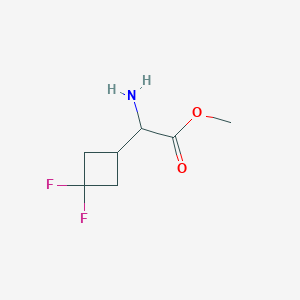

![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)
